(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

Description

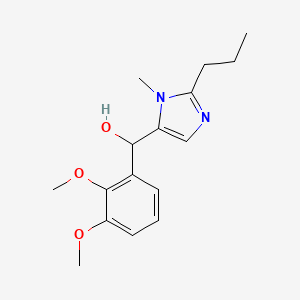

The compound (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol features a 1H-imidazole core substituted at the 1-position with a methyl group and at the 2-position with a propyl chain. The imidazole ring is further functionalized at the 5-position with a methanol group linked to a 2,3-dimethoxyphenyl aromatic moiety.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-5-7-14-17-10-12(18(14)2)15(19)11-8-6-9-13(20-3)16(11)21-4/h6,8-10,15,19H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBONJXMIADOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a dimethoxyphenyl moiety and an imidazolyl group, suggest various biological activities, including antioxidant and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₀N₂O₂

- Molecular Weight : 260.34 g/mol

- InChIKey : OQUCZJDESUEWJP-UHFFFAOYSA-N

The presence of the methanol functional group indicates the potential for hydrogen bonding interactions, which may influence the compound's solubility and biological activity .

Antioxidant Activity

Compounds with similar structural motifs often exhibit significant antioxidant properties due to their ability to scavenge free radicals. The antioxidant activity can be quantified using various assays, such as DPPH radical scavenging and ABTS assays. The structure of this compound suggests it may effectively neutralize reactive oxygen species (ROS), contributing to its potential therapeutic applications in oxidative stress-related diseases.

Anticancer Properties

Research indicates that imidazole derivatives can possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with imidazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary data suggest that this compound may exhibit similar properties, although specific studies are required to quantify its efficacy against particular cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to other structurally related compounds. Table 1 summarizes some of these compounds along with their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methylimidazole | Imidazole ring | Antifungal activity |

| 2-Methoxyphenol | Methoxy group on phenol | Antioxidant properties |

| 4-Dimethylaminobenzaldehyde | Dimethylamino and aldehyde groups | Used in dye synthesis |

| (2,3-Dimethoxyphenyl)(1-Methylimidazole) | Dimethoxyphenyl and imidazole groups | Potential anticancer and antioxidant properties |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For example, a study on derivatives of 3-Aminopyrazine-2-carboxamides demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced biological effects . While direct data on this compound is limited, the trends observed in related compounds provide a basis for hypothesizing its potential efficacy.

Molecular Docking Studies

To further investigate the interactions of this compound with biological targets, molecular docking studies can be employed. These studies will help elucidate the binding affinities and modes of action at the molecular level.

Scientific Research Applications

Synthesis Overview

-

Starting Materials :

- 2,3-dimethoxyphenol

- 1-methyl-2-propylimidazole

- Methanol as a solvent

-

Reaction Conditions :

- Typically conducted under reflux conditions in a suitable organic solvent.

- Catalysts may be employed to enhance yield and selectivity.

-

Yield and Purification :

- The final product can be purified through recrystallization or chromatography techniques.

Antioxidant Activity

Compounds with similar structural motifs often exhibit significant antioxidant properties due to their ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases.

Anticancer Properties

Imidazole derivatives are known for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol may possess similar properties, making it a candidate for further investigation in oncology.

Antimicrobial Activity

Given its structural similarity to known antimicrobial agents, this compound may also exhibit activity against certain bacterial and fungal strains. Research into its efficacy against specific pathogens could provide insights into its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Here are some notable findings:

Molecular Interaction Studies

To understand the mechanisms of action and potential therapeutic applications, interaction studies involving molecular docking and high-throughput screening can be employed. These techniques allow researchers to predict how the compound interacts with biological targets at the molecular level.

Chemical Reactions Analysis

Oxidation Reactions

The methanol group in this compound undergoes oxidation to form aldehydes or carboxylic acids. Typical reagents include potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) in basic environments.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation to Aldehyde | KMnO₄, H₂SO₄, reflux | (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)carbaldehyde |

| Oxidation to Acid | KMnO₄, H₂O, heat | (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)carboxylic acid |

Reduction Reactions

The imidazole ring can be reduced to its saturated form using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Imidazole Ring Reduction | LiAlH₄, THF, 0°C–room temperature | (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol (saturated imidazole) |

Substitution Reactions

The methoxy groups on the phenyl ring participate in nucleophilic aromatic substitution under acidic conditions (e.g., H₂SO₄) with nucleophiles like amines or thiols.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amine/thiol, H₂SO₄, elevated temperature | Substituted phenyl derivatives (e.g., amine/thiol-replaced methoxy groups) |

Stability and Hazard Considerations

The compound exhibits acute toxicity (H302: toxic if swallowed) and serious eye irritation (H319: causes serious eye damage). Handling requires protective equipment and adherence to safety protocols .

Comparison with Analogous Compounds

Comparison with Similar Compounds

Imidazole Core Substitution Patterns

The substitution pattern on the imidazole ring critically influences molecular properties:

- Nitroimidazole Derivatives () : Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole feature nitro groups at the 5-position, which are electron-withdrawing and may enhance reactivity in electrophilic substitutions .

- Benzo[d]imidazole Carboxamide () : The 1-propyl-2-phenyl substitution in 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide highlights how aryl substituents can modulate lipophilicity and binding affinity .

Table 1: Imidazole Substitution Effects

Aryl Group Substituents

The position and number of methoxy groups on aromatic rings significantly impact electronic and steric profiles:

- Target Compound : The 2,3-dimethoxyphenyl group provides ortho-methoxy substituents, which may sterically hinder adjacent interactions while donating electron density via resonance.

- Benzodiazepine Analogs (): In 2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, the same aryl group was used to study regioselectivity in acylation reactions.

Functional Group Variations

The terminal functional group dictates solubility and intermolecular interactions:

- Target Compound: The methanol group enables hydrogen bonding, improving aqueous solubility compared to non-polar analogs.

- Carboxamide (): The carboxamide group offers hydrogen-bond acceptor/donor sites, likely enhancing target binding in biological systems .

- Nitro Group () : Nitroimidazoles exhibit redox activity, making them relevant in prodrug design or antimicrobial applications .

Table 2: Functional Group Comparison

Key Research Findings and Gaps

- Steric vs. This contrasts with classical steric hindrance assumptions.

- Data Limitations : Physical properties (e.g., melting points, solubility) and bioactivity data for the target compound are absent in the evidence, necessitating further experimental validation.

Q & A

Q. Key Considerations :

- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity.

- Temperature control (room temperature vs. reflux) influences regioselectivity, particularly in acylation steps .

How can conflicting NMR and X-ray crystallography data for structural elucidation be resolved?

Advanced Research Focus

Conflicts between spectroscopic data and crystallographic results often arise from:

- Dynamic effects in solution : Rotational barriers of methoxy or propyl groups may cause NMR signal splitting, whereas X-ray structures provide static snapshots .

- Crystal packing forces : Hydrogen bonding or π-π interactions in the solid state can distort bond angles compared to solution-phase geometries .

Q. Methodological Resolution :

- VT-NMR (Variable Temperature NMR) : Assess temperature-dependent conformational changes in solution .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate proposed conformers .

What strategies are effective for analyzing the steric effects of the 2,3-dimethoxyphenyl group on reaction regioselectivity?

Advanced Research Focus

The 2,3-dimethoxyphenyl group introduces steric hindrance, which can be studied via:

- Competitive acylation experiments : Compare reactivity with/without the dimethoxy substituent using acyl chlorides of varying bulk (e.g., acetyl vs. crotonyl) .

- Molecular docking : Simulate interactions between the compound and enzyme active sites to predict steric clashes (e.g., using AutoDock Vina) .

Contradictory Findings :

reports that steric hindrance from methoxy groups does not significantly alter acylation regioselectivity, suggesting electronic factors (e.g., resonance stabilization) dominate. This contradicts classical steric models, necessitating further DFT analysis .

How can computational methods (DFT, molecular docking) enhance the design of derivatives with improved bioactivity?

Q. Advanced Research Focus

- DFT for electronic profiling : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactive sites for functionalization .

- Molecular docking : Screen derivatives against target proteins (e.g., cytochrome P450) to prioritize synthesis of high-affinity candidates .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to evaluate binding persistence .

Validation : Cross-correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

What analytical techniques are most reliable for purity assessment and structural validation?

Q. Basic Research Focus

- HPLC-PDA : Use C18 columns (MeCN/H₂O gradient) to resolve impurities, with UV detection at 254 nm for aromatic moieties .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 358.1628) .

- Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.